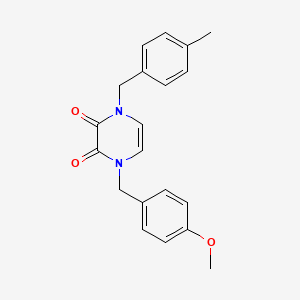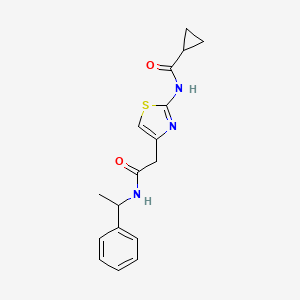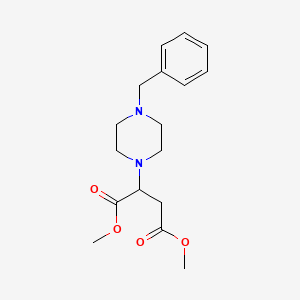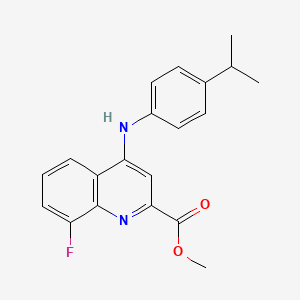
1-(4-Methoxybenzyl)-4-(4-methylbenzyl)-1,4-dihydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-4-(4-methylbenzyl)-1,4-dihydropyrazine-2,3-dione, also known as MMBD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMBD is a pyrazine derivative with a unique chemical structure that has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Applications
- The compound's derivatives have been utilized in reactions with nucleophilic reagents to prepare structural blocks like 1,2-bis(methoxybenzylidene)hydrazines, amides, and hydrazides of methoxybenzylidene-malonic acid. These blocks are suitable for synthesizing various structures, demonstrating the compound's versatility in organic synthesis (Tetere et al., 2011).
Biological Activity
- Certain derivatives have shown cytotoxic activity against the sea urchin Strongylocentrotus intermedius embryos, highlighting their potential for biological activity studies and pharmaceutical applications (Sobolevskaya et al., 2008).
- A novel bromophenol C-N coupled with diketopiperazine derivative was isolated from marine red algae, indicating the compound's relevance in marine natural product chemistry and its potential biological activities (Xu et al., 2012).
Synthetic Methodologies
- Various synthetic approaches have been developed to create analogs and derivatives involving this compound, including methods for synthesizing antitubercular agents. These studies show the compound's role in developing new therapeutic agents with specific structure-activity relationships (Samala et al., 2014).
Chemical Transformations
- The compound has been a key intermediate in the synthesis of complex molecules, such as bicyclomycin, demonstrating its utility in advanced organic synthesis and drug discovery (Hoare & Yates, 1982).
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-15-3-5-16(6-4-15)13-21-11-12-22(20(24)19(21)23)14-17-7-9-18(25-2)10-8-17/h3-12H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRITVJZGEMLZBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2398126.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2398127.png)
![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2398129.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2398131.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2398132.png)





![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)
